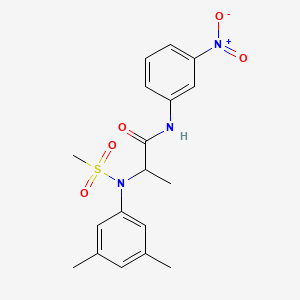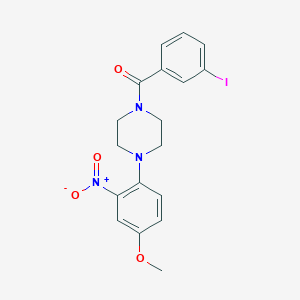![molecular formula C17H26N2O6S B4173682 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4173682.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as DMSPEA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonylureas and is known for its potential as a therapeutic agent for various conditions.
Wirkmechanismus
The exact mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the ATP-sensitive potassium channels in the body, leading to the release of insulin and the regulation of glucose levels. 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to modulate the activity of GABA receptors, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have hypoglycemic effects, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have a range of biological effects, making it a useful tool for studying various conditions. However, 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide also has limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and duration of treatment for this condition. Another area of interest is its potential as a treatment for epilepsy. Studies are needed to determine the efficacy of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide in animal models of epilepsy and to determine its safety and tolerability in humans. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide and to identify potential targets for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential as a treatment for diabetes, as it has been shown to have hypoglycemic effects.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)16-12-14(24-2)4-5-15(16)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGFLKMHNFRMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4173608.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(3-methoxyphenyl)ethanone](/img/structure/B4173616.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4173623.png)


![N-benzyl-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173637.png)
![9-(3-bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4173645.png)

![N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4173671.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4173673.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]alaninamide](/img/structure/B4173689.png)
![methyl 4-({[(4-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4173703.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4173711.png)